An In-Depth Technical Guide to 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid (CAS Number 89205-08-3)
An In-Depth Technical Guide to 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid (CAS Number 89205-08-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies and the known biological activities of structurally related molecules, this document serves as a foundational resource for researchers engaged in the exploration of novel therapeutics.
Introduction: The Oxazole Scaffold in Drug Discovery
The 1,3-oxazole ring is a privileged five-membered heterocyclic motif frequently incorporated into the design of pharmacologically active agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile scaffold for engaging with biological targets. Oxazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The subject of this guide, 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid, combines this valuable heterocycle with a dimethoxyphenyl substituent, a common feature in compounds targeting tubulin polymerization, and a carboxylic acid group, which can serve as a key interaction point with biological receptors or be modified for prodrug strategies.
Physicochemical Properties and Structural Features
While extensive experimental data for 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid is not publicly available, we can infer its general properties based on its structure and data from closely related analogs like 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid (CAS 89205-07-2).
| Property | Predicted/Inferred Value | Source/Rationale |
| Molecular Formula | C₁₂H₁₁NO₅ | Based on chemical structure |
| Molecular Weight | 249.22 g/mol | Based on chemical structure |
| Physical Form | Solid | Analogy to similar compounds |
| Melting Point | 147-151 °C | Based on 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid |
| Boiling Point | ~389 °C at 760 mmHg | Based on 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid |
| Purity | Typically >95% | Supplier specifications for similar compounds |
| Storage | Store at room temperature | Supplier recommendations for similar compounds |
Synthesis Methodology: A Proposed Route
A robust and scalable synthesis of 4,5-disubstituted oxazoles can be achieved directly from carboxylic acids.[1] This modern approach avoids the need for pre-activation of the carboxylic acid, offering a more streamlined and efficient process. Below is a proposed, detailed protocol for the synthesis of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid, adapted from established methodologies.[1]
Experimental Protocol: One-Pot Synthesis from 3,4-Dimethoxybenzoic Acid
This protocol describes a plausible one-pot synthesis of the target compound from commercially available starting materials.
Materials:
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3,4-Dimethoxybenzoic acid
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Ethyl isocyanoacetate
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4-(Dimethylamino)pyridine (DMAP)
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DMAP-Tf (Trifluoromethanesulfonic anhydride complex of DMAP)
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Dichloromethane (DCM), anhydrous
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Ethyl acetate
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Brine
Step-by-Step Procedure:
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Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzoic acid (1.0 equiv), DMAP (1.5 equiv), and anhydrous DCM (to achieve a 0.1 M concentration of the carboxylic acid).
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Activation: Stir the mixture at room temperature until all solids dissolve. Add DMAP-Tf (1.3 equiv) and continue stirring for 5 minutes.
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Oxazole Ring Formation: Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture.
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Reaction Progression: Heat the mixture in a pre-heated oil bath at 40 °C for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up and Extraction: Upon completion, cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Purification of Ester Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate by column chromatography on silica gel.
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Saponification: Dissolve the purified ester in a mixture of ethanol and 1M NaOH solution. Stir at room temperature until the reaction is complete (monitored by TLC).
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Acidification and Isolation: Remove the ethanol under reduced pressure. Acidify the aqueous residue with 1M HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid.
Caption: Proposed synthetic workflow for 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid.
Potential Biological Activity and Mechanism of Action: An Extrapolative Analysis
Anticancer Potential: Targeting Tubulin Polymerization
A significant body of research has focused on 5-phenyloxazole derivatives as inhibitors of tubulin polymerization.[2] These compounds often act by binding to the colchicine binding site on β-tubulin, thereby disrupting the formation of the mitotic spindle and inducing cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.
The 3,4-dimethoxyphenyl moiety is a well-established pharmacophore found in numerous potent tubulin polymerization inhibitors, including combretastatin A-4. The structural similarity of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid to known tubulin inhibitors suggests it may exert its anticancer effects through a similar mechanism.
Caption: Postulated mechanism of anticancer action via tubulin polymerization inhibition.
Antimicrobial Activity
The oxazole core is also present in various compounds with demonstrated antimicrobial activity. The mechanism of action for antimicrobial oxazoles can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. Further screening would be necessary to determine if 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid possesses significant antibacterial or antifungal properties.
Structure-Activity Relationship (SAR) Insights
Based on studies of related 5-phenyloxazole-2-carboxylic acid derivatives, several structural features are critical for biological activity, particularly as tubulin polymerization inhibitors.[2]
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The Phenyl Ring at Position 5: The substitution pattern on this ring is crucial for potency. The 3,4-dimethoxy substitution is known to be favorable for binding to the colchicine site of tubulin.
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The Carboxylic Acid at Position 4: This group can be a key hydrogen bonding partner with amino acid residues in the target protein. Esterification or amidation of this group could be explored to create prodrugs with altered pharmacokinetic properties or to probe for additional binding interactions.
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The Oxazole Core: This heterocyclic system provides a rigid scaffold that correctly orients the phenyl and carboxylic acid substituents for optimal interaction with the biological target.
Future Directions and Research Opportunities
5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid represents a promising, yet underexplored, molecule for drug discovery. Key areas for future investigation include:
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Definitive Synthesis and Characterization: The proposed synthetic route should be carried out, and the compound fully characterized using modern analytical techniques (NMR, Mass Spectrometry, Elemental Analysis).
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In Vitro Biological Evaluation: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic activity. In parallel, its antimicrobial activity against a range of bacterial and fungal strains should be assessed.
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Mechanism of Action Studies: If significant anticancer activity is observed, further studies should be conducted to confirm its effect on tubulin polymerization and the cell cycle.
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Lead Optimization: A medicinal chemistry program could be initiated to synthesize analogs with modifications to the dimethoxyphenyl ring and the carboxylic acid moiety to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
While specific experimental data for 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid is currently limited, a comprehensive analysis of the existing literature on related oxazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Its structural features suggest a likely role as a tubulin polymerization inhibitor, a well-validated target in oncology. This technical guide serves as a foundational resource to stimulate and guide further research into this promising compound.
References
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Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 2021. Available from: [Link]
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Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 2023. Available from: [Link]
